3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid
Description
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a fluoro and trifluoromethyl group attached to the phenyl ring, along with a methoxy group on the benzoic acid structure
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-11-5-9(4-10(6-11)14(20)21)8-2-3-13(16)12(7-8)15(17,18)19/h2-7H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMLVXHQSIHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691859 | |
| Record name | 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-53-5 | |
| Record name | 4'-Fluoro-5-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The starting material, 4-fluoro-3-trifluoromethylbenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which is then subjected to a Sandmeyer reaction to introduce a methoxy group.
Carboxylation: The resulting intermediate undergoes carboxylation to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and minimizing costs. Advanced techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the benzoic acid moiety can be reduced to a benzyl alcohol under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-trifluoromethylbenzoic acid
- 3-Methoxybenzoic acid
- 4-Fluoro-3-methoxybenzoic acid
Comparison
3-(4-Fluoro-3-trifluoromethylphenyl)-5-methoxybenzoic acid is unique due to the combination of fluoro, trifluoromethyl, and methoxy groups on the benzoic acid structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential biological activity, which are not observed in the individual similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
